molecular formula C15H21NO B2357378 1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde CAS No. 1936689-30-3

1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde

Cat. No.: B2357378
CAS No.: 1936689-30-3
M. Wt: 231.339
InChI Key: DRTZROGRXLURID-UHFFFAOYSA-N
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Description

1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde is a chemical compound belonging to the class of piperidine derivatives. This compound is notable for its unique chemical structure and biological activity, making it a valuable subject of study in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde typically involves the reaction of 2,6-dimethylpiperidine with benzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactors can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydride and alkyl halides are used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound’s biological activity makes it a subject of study in drug discovery and development.

    Medicine: It has potential therapeutic applications due to its interaction with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 1-Benzyl-2,6-dimethylpiperidine
  • 2,6-Dimethylpiperidine
  • 1-Benzylpiperidine

Uniqueness: 1-Benzyl-2,6-dimethylpiperidine-4-carbaldehyde is unique due to the presence of both benzyl and aldehyde functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-2,6-dimethylpiperidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12-8-15(11-17)9-13(2)16(12)10-14-6-4-3-5-7-14/h3-7,11-13,15H,8-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTZROGRXLURID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1CC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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